molecular formula C8H8F3NO B13910899 1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1369093-77-5

1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B13910899
CAS No.: 1369093-77-5
M. Wt: 191.15 g/mol
InChI Key: JGAQRRCBAWYRPU-UHFFFAOYSA-N
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Description

1-[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one is a pyrrole-derived ketone featuring a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyrrole ring. Its molecular formula is C₈H₈F₃NO, with a monoisotopic mass of 191.0558 Da .

Properties

CAS No.

1369093-77-5

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

1-[1-methyl-4-(trifluoromethyl)pyrrol-2-yl]ethanone

InChI

InChI=1S/C8H8F3NO/c1-5(13)7-3-6(4-12(7)2)8(9,10)11/h3-4H,1-2H3

InChI Key

JGAQRRCBAWYRPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CN1C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been employed to functionalize the pyrrole ring . The choice of reagents and reaction conditions is crucial to achieving efficient production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogous pyrrole and heterocyclic ketones, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (Da) Notable Properties
Target Compound 1-methyl, 4-CF₃ C₈H₈F₃NO 191.06 No literature/patent data
1-[1-Methyl-3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one 1-methyl, 3-CF₃, 5-CF₃ C₉H₇F₆NO 267.15 Higher fluorine content; likely increased lipophilicity
1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one 1-methyl C₇H₉NO 123.15 Found in An-tea volatiles; natural occurrence
1-[3-Morpholino-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one Pyridine ring, 3-morpholino, 5-CF₃ C₁₂H₁₃F₃N₂O₂ 274.24 Different heterocycle (pyridine); morpholino group enhances solubility
1-(4-Acetyl-5-nitro-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one 4-acetyl, 5-nitro, 2-CF₃ C₈H₅F₃N₂O₄ 250.13 Nitro group introduces potential reactivity

Physical and Chemical Properties

  • Melting Points : While the target compound lacks reported data, similar compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit melting points of 137.3–138.5°C , suggesting the target may have comparable thermal stability.
  • Volatility: The non-fluorinated analog 1-(1H-pyrrol-2-yl)ethan-1-one is volatile and detected in tea extracts , whereas -CF₃ groups in the target likely reduce volatility.

Biological Activity

1-[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one, with the CAS number 1369093-77-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and enzyme inhibition activities, supported by relevant data tables and research findings.

The compound's chemical formula is C8H8F3NOC_8H_8F_3NO and it has a molecular weight of 191.15 g/mol. The structure contains a pyrrole ring substituted with trifluoromethyl and methyl groups, which are known to influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including those similar to 1-[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one. Notably, compounds with similar structures have shown significant activity against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Pyrrole Derivatives

CompoundBacterial StrainMIC (μg/mL)
Control (Ciprofloxacin)Staphylococcus aureus2
1-Methyl Pyrrole DerivativeStaphylococcus aureus<0.03125
1-Methyl Pyrrole DerivativeE. coli1–4
1-Methyl Pyrrole DerivativePseudomonas aeruginosa16

This table illustrates that compounds structurally related to 1-[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one exhibit potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains.

Enzyme Inhibition

The compound's ability to inhibit bacterial topoisomerases has been investigated as well. Topoisomerases are crucial for DNA replication and transcription, making them viable targets for antibiotic development.

Table 2: Enzyme Inhibition Data

Compound TypeEnzyme TargetIC50 (nM)
Type I CompoundDNA Gyrase (E. coli)<32
Type I CompoundTopo IV (E. coli)<100

The low IC50 values indicate that these compounds can effectively inhibit the activity of essential bacterial enzymes, suggesting a mechanism through which they exert their antibacterial effects.

Case Studies

Several case studies have explored the biological activities of pyrrole derivatives:

  • Study on Antibacterial Efficacy : A study published in MDPI found that pyrrole benzamide derivatives demonstrated MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus, indicating their potential as lead compounds for developing new antibacterial agents .
  • Dual Inhibitors Development : Research focusing on dual inhibitors of bacterial topoisomerases revealed that certain pyrrole derivatives exhibited strong dual activity against both DNA gyrase and Topo IV, with MIC values below 0.25 μg/mL against multiple Gram-positive pathogens .

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